molecular formula C23H16N4O4 B10975755 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B10975755
M. Wt: 412.4 g/mol
InChI Key: QYYVFKNWWUWKOP-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring fused with a benzoisoquinoline structure, which is further substituted with nitro and phenyl groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring through the condensation of hydrazine with a 1,3-diketone. The resulting pyrazole is then subjected to electrophilic aromatic substitution to introduce the phenyl group.

Next, the benzoisoquinoline core is synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure. The nitro group is introduced through nitration using a mixture of concentrated nitric and sulfuric acids. Finally, the pyrazole and benzoisoquinoline intermediates are coupled under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Corresponding oxides and quinones

    Reduction: Amino derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The biological activity of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is often attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar compounds include other pyrazole and isoquinoline derivatives, such as:

    3,5-dimethyl-1-phenylpyrazole: Lacks the benzoisoquinoline structure and nitro group.

    6-nitroisoquinoline: Lacks the pyrazole ring and phenyl substitution.

    1-phenyl-3-methyl-4-nitropyrazole: Similar but with different substitution patterns.

The uniqueness of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its combined structural features, which contribute to its distinct chemical reactivity and biological activity.

This compound’s diverse applications and unique properties make it a valuable subject of study in various fields of science and industry.

Properties

Molecular Formula

C23H16N4O4

Molecular Weight

412.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C23H16N4O4/c1-13-21(14(2)26(24-13)15-7-4-3-5-8-15)25-22(28)17-10-6-9-16-19(27(30)31)12-11-18(20(16)17)23(25)29/h3-12H,1-2H3

InChI Key

QYYVFKNWWUWKOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O

Origin of Product

United States

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